molecular formula C43H75N5O17S B8103908 Biotin-PEG12-Mal

Biotin-PEG12-Mal

Cat. No.: B8103908
M. Wt: 966.1 g/mol
InChI Key: WAOKCINZZZEVIC-LIGBGABDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG12-Mal is a compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer and a maleimide functional group. This compound is widely used in bioconjugation and protein labeling due to its ability to form stable thioether bonds with sulfhydryl groups on proteins. The PEG spacer imparts water solubility and flexibility, reducing steric hindrance and enhancing the biotinylation process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG12-Mal typically involves the conjugation of biotin with a PEG spacer, followed by the introduction of a maleimide group. The process can be summarized as follows:

    Activation of Biotin: Biotin is activated using N-hydroxysuccinimide (NHS) to form biotin-NHS.

    PEGylation: The activated biotin is then reacted with a PEG spacer that has an amine group, forming biotin-PEG.

    Maleimide Introduction: The biotin-PEG is further reacted with a maleimide-containing reagent to introduce the maleimide group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is typically purified using chromatography techniques and characterized using spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG12-Mal primarily undergoes nucleophilic substitution reactions, where the maleimide group reacts with sulfhydryl groups on proteins to form stable thioether bonds. This reaction is highly specific and efficient under mild conditions (pH 6.5-7.5).

Common Reagents and Conditions:

    Reagents: Common reagents include biotin-NHS, PEG-amine, and maleimide-containing compounds.

    Conditions: Reactions are typically carried out in aqueous buffers at neutral pH, with temperatures ranging from room temperature to 37°C.

Major Products: The major product of the reaction is a biotinylated protein, where the this compound is covalently attached to the protein via a thioether bond.

Scientific Research Applications

Biotin-PEG12-Mal has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of bioconjugates and as a linker in the development of targeted drug delivery systems.

    Biology: Employed in protein labeling, cell surface labeling, and the study of protein-protein interactions.

    Medicine: Utilized in the development of diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), and in the creation of targeted therapeutics.

    Industry: Applied in the production of biotinylated antibodies and other biotinylated molecules for various biotechnological applications.

Mechanism of Action

The mechanism of action of Biotin-PEG12-Mal involves the formation of a covalent bond between the maleimide group and sulfhydryl groups on target proteins. This reaction forms a stable thioether bond, effectively biotinylating the protein. The biotin moiety then binds with high affinity to avidin or streptavidin, enabling the detection, purification, or immobilization of the biotinylated protein.

Comparison with Similar Compounds

    Biotin-PEG2-Mal: A shorter PEG spacer, resulting in less flexibility and solubility compared to Biotin-PEG12-Mal.

    Biotin-PEG4-Mal: Intermediate length PEG spacer, offering a balance between flexibility and solubility.

    NHS-PEG12-Biotin: Similar PEG spacer but uses an NHS ester instead of a maleimide group, reacting with primary amines instead of sulfhydryl groups.

Uniqueness: this compound is unique due to its long PEG spacer, which provides enhanced solubility and reduced steric hindrance, making it highly effective for bioconjugation and protein labeling applications. The maleimide group offers specific and efficient reactivity with sulfhydryl groups, making it a versatile tool in various scientific research fields.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H75N5O17S/c49-38(4-2-1-3-37-42-36(35-66-37)46-43(53)47-42)44-8-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-31-64-33-34-65-32-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-9-45-39(50)7-10-48-40(51)5-6-41(48)52/h5-6,36-37,42H,1-4,7-35H2,(H,44,49)(H,45,50)(H2,46,47,53)/t36-,37-,42-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOKCINZZZEVIC-LIGBGABDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H75N5O17S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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